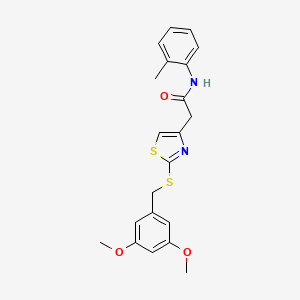

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-6-4-5-7-19(14)23-20(24)10-16-13-28-21(22-16)27-12-15-8-17(25-2)11-18(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUVWUAJBAPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Benzyl Thioether: The benzyl thioether group is introduced by reacting 3,5-dimethoxybenzyl chloride with a thiol compound.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with o-tolyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid, halogens.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzyl thioether groups are key structural features that enable these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analog: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)

- Substituents: The trifluoromethylbenzothiazole group in Compound 19 enhances hydrophobicity and metabolic stability compared to the o-tolyl group in the target compound.

- Synthesis: Prepared via coupling of pyrimidinone-thioacetic acid with a benzothiazole amine, achieving similar purity (>95%) to analogs in .

Structural Analog: 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methyl-N-(2-(methyl(o-tolyl)amino)ethyl)acetamide (Compound 5i)

- Acetamide Branch: Both compounds share an N-(o-tolyl)acetamide group, but Compound 5i includes a methylaminoethyl chain, increasing conformational flexibility .

Thiazole-Benzothiazole Derivatives ()

- Activity Trends :

- Anti-inflammatory and antibacterial potency in benzothiazole derivatives (e.g., 5d, 5e) correlates with electron-withdrawing substituents (e.g., nitro groups). The target compound’s 3,5-dimethoxybenzyl group may instead enhance solubility or modulate target affinity .

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a complex organic molecule that features a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The findings are supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.44 g/mol. The structure includes:

- A thiazole ring , which enhances biological activity.

- A methoxybenzyl thio group that may contribute to its reactivity.

- An acetamide functional group that can participate in hydrogen bonding.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety and the benzyl thioether are believed to play critical roles in binding to active sites, while the acetamide group facilitates additional interactions through hydrogen bonding.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it has demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. This activity is likely due to its ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 breast cancer cells, the compound showed an IC50 value of 25 µM, indicating potent anticancer activity .

- Inflammation Model : In an animal model of inflammation, treatment with the compound significantly reduced paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.